4-Hydroxy-5-methoxy-1-indanone
Overview
Description
4-Hydroxy-5-methoxy-1-indanone is a derivative of 1-indanone, a compound known for its versatile reactivity and presence in various natural products and pharmaceuticals . This compound features a hydroxyl group at the fourth position and a methoxy group at the fifth position on the indanone ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxy-1-indanone can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol, followed by cyclization and subsequent functional group modifications . Another method includes the use of α,β-unsaturated ketones as substrates in the presence of Brønsted or Lewis acids, which facilitates the formation of the indanone core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carbonyl groups.
Reduction: Formation of 4-hydroxy-5-methoxy-1-indanol.
Substitution: Formation of various substituted indanone derivatives.
Scientific Research Applications
4-Hydroxy-5-methoxy-1-indanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-1-indanone involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups contribute to its binding affinity and reactivity with enzymes and receptors. For instance, it can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
5-Hydroxy-1-indanone: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-1-indanone: Similar structure but lacks the hydroxyl group, affecting its chemical properties and uses.
Uniqueness: 4-Hydroxy-5-methoxy-1-indanone is unique due to the presence of both hydroxyl and methoxy groups, which enhance its versatility in chemical reactions and broaden its range of applications in various fields .
Properties
IUPAC Name |
4-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11/h3,5,12H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDBZTOTAJPENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460452 | |
Record name | 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66487-71-6 | |
Record name | 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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